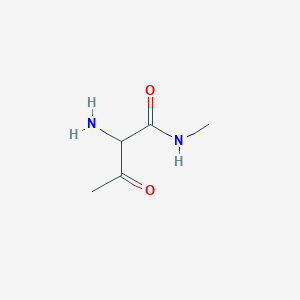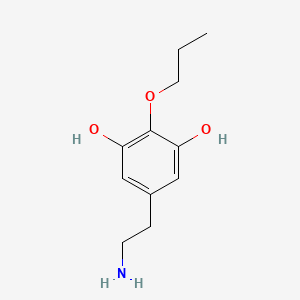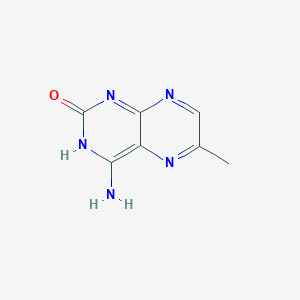
3-Methoxybutyl 2-bromopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxybutyl 2-bromopropanoate is an organic compound with the molecular formula C8H15BrO3 and a molecular weight of 239.11 g/mol . It is a brominated ester, which is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Methoxybutyl 2-bromopropanoate typically involves the esterification of 3-bromopropionic acid with 3-methoxybutanol. This reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot synthesis method. This involves the use of acetyl bromide as a raw material, which reacts with an alcohol solvent to generate hydrogen bromide in situ. The hydrogen bromide then reacts with an acrylate compound to form the desired bromopropionate ester . This method is efficient and minimizes the production of byproducts.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxybutyl 2-bromopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as iodine, fluorine, nitryl, azido groups, sulfhydryl, cyano-groups, hydroxyl groups, alkoxy groups, and sulfonic groups.
Reduction Reactions: It can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophilic agents. These reactions are typically carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as dibenzoyl peroxide or t-butyl perbenzoate are used in the presence of phosphine-borane complexes.
Major Products Formed
Substitution Reactions: The major products include various substituted esters depending on the nucleophile used.
Reduction Reactions: The major products are the corresponding alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Methoxybutyl 2-bromopropanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methoxybutyl 2-bromopropanoate involves its reactivity as a brominated ester. The bromine atom can be easily substituted by various nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or reduction.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl bromoacetate
- Ethyl 2-bromopropanoate
- tert-Butyl 2-bromopropanoate
Comparison
3-Methoxybutyl 2-bromopropanoate is unique due to its methoxybutyl group, which provides different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Propiedades
Número CAS |
5434-48-0 |
|---|---|
Fórmula molecular |
C8H15BrO3 |
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
3-methoxybutyl 2-bromopropanoate |
InChI |
InChI=1S/C8H15BrO3/c1-6(11-3)4-5-12-8(10)7(2)9/h6-7H,4-5H2,1-3H3 |
Clave InChI |
HGPKPMHJDZJVIY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC(=O)C(C)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate](/img/structure/B13799428.png)

![N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)
![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)
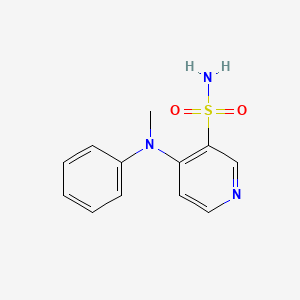

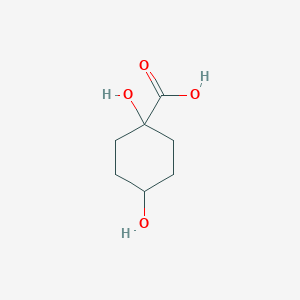
![1,4-Epithiopyrido[1,2-a]benzimidazole](/img/structure/B13799460.png)
![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy(114C)hexanal](/img/structure/B13799462.png)
